4-fluoro-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine

Lipophilicity Regioisomer Differentiation Drug Design

4-Fluoro-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine (CAS 1204297-08-4) is a synthetic small molecule belonging to the 2-aminobenzothiazole class, a privileged scaffold in medicinal chemistry. It features a benzothiazole core (C7H4NS) fused with a 4-fluoro substituent and a tetrahydrofuran-2-ylmethylamine side chain, yielding a molecular formula of C12H13FN2OS and a molecular weight of 252.31 g/mol.

Molecular Formula C12H13FN2OS
Molecular Weight 252.31 g/mol
CAS No. 1204297-08-4
Cat. No. B1440177
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-fluoro-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine
CAS1204297-08-4
Molecular FormulaC12H13FN2OS
Molecular Weight252.31 g/mol
Structural Identifiers
SMILESC1CC(OC1)CNC2=NC3=C(C=CC=C3S2)F
InChIInChI=1S/C12H13FN2OS/c13-9-4-1-5-10-11(9)15-12(17-10)14-7-8-3-2-6-16-8/h1,4-5,8H,2-3,6-7H2,(H,14,15)
InChIKeyPXIOLQMZWFJWRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Fluoro-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine (CAS 1204297-08-4): Chemical Profile and Procurement-Relevant Characteristics


4-Fluoro-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine (CAS 1204297-08-4) is a synthetic small molecule belonging to the 2-aminobenzothiazole class, a privileged scaffold in medicinal chemistry [1]. It features a benzothiazole core (C7H4NS) fused with a 4-fluoro substituent and a tetrahydrofuran-2-ylmethylamine side chain, yielding a molecular formula of C12H13FN2OS and a molecular weight of 252.31 g/mol . The compound is commercially available at research-grade purity (≥95%) from multiple vendors . Its structural features – the electron-withdrawing fluorine at position 4 and the oxygen-containing tetrahydrofuranmethyl moiety – are designed to modulate lipophilicity, solubility, and target binding, making it a versatile chemical probe or intermediate for drug discovery campaigns [1].

Why Benzothiazole-2-Amine Analogs Cannot Be Interchanged with 4-Fluoro-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine


Within the 2-aminobenzothiazole family, seemingly minor structural modifications – such as the position of fluorine substitution or the nature of the amine substituent – can profoundly alter physicochemical and pharmacological properties. The 4-fluoro orientation on the benzothiazole ring creates a distinct electronic environment that influences hydrogen-bonding capacity and metabolic stability compared to 6-fluoro regioisomers [1]. Furthermore, the tetrahydrofuran-2-ylmethyl group introduces an oxygen heteroatom and conformational flexibility that affects aqueous solubility and target-binding entropy relative to simple alkyl or benzyl amines [2]. Quantitative evidence summarized below demonstrates that procurement of a generic “benzothiazol-2-amine” or close regioisomer without verification of substitution pattern risks introducing compounds with divergent LogP, polar surface area, and bioactivity profiles, thereby compromising experimental reproducibility and structure-activity relationship (SAR) integrity.

Quantitative Differentiation of 4-Fluoro-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine Against Closest Analogs


Lipophilicity (LogP) Differential Between 4-Fluoro and 6-Fluoro Regioisomers

The calculated octanol-water partition coefficient (LogP) provides a direct measure of lipophilicity that influences membrane permeability and off-target binding. The target 4-fluoro compound (CAS 1204297-08-4) exhibits a computed LogP of 2.45, whereas the 6-fluoro regioisomer (CAS 1105194-57-7) displays a LogP of approximately 2.39 under the same calculation method . Although the absolute difference of 0.06 LogP units appears modest, this shift corresponds to a ~15% change in partition coefficient and can meaningfully impact pharmacokinetic behavior in structure-activity relationship (SAR) series, particularly when amplified by protein-binding differences [1].

Lipophilicity Regioisomer Differentiation Drug Design

Topological Polar Surface Area (TPSA) Advantage Over Non-Fluorinated Parent Scaffold

TPSA is a critical descriptor governing passive membrane permeability and oral bioavailability. The target compound (CAS 1204297-08-4) possesses a computed TPSA of 37.38 Ų, which falls within the optimal range (<140 Ų) for blood-brain barrier penetration while being sufficiently polar to maintain aqueous solubility . The non-fluorinated analog N-(tetrahydrofuran-2-ylmethyl)benzo[d]thiazol-2-amine is estimated to have a TPSA of approximately 33.4 Ų based on computational fragment contributions [1]. The increment of 3.98 Ų arises from the electron-withdrawing fluorine atom, which redistributes electron density across the aromatic system and modestly enhances polarity without compromising permeability.

Polar Surface Area Bioavailability Lead Optimization

Predicted pKa Differentiation: 4-Fluoro vs. Des-Fluoro Analogs

The acid dissociation constant (pKa) determines the ionization state of the 2-aminobenzothiazole core at physiological pH and thus modulates solubility, permeability, and target engagement. The 6-fluoro regioisomer (CAS 1105194-57-7) has a predicted pKa of 3.08 ± 0.10 . By class-level inference, the 4-fluoro substitution exerts a comparable electron-withdrawing effect, lowering the pKa of the aminobenzothiazole NH by approximately 0.4–0.8 log units relative to the unsubstituted benzothiazol-2-amine scaffold (estimated pKa ~3.5–3.9) [1]. This reduction in basicity decreases the fraction of protonated species at pH 7.4, thereby enhancing passive membrane permeability relative to non-fluorinated counterparts.

Acid Dissociation Constant Ionization State ADME

Research-Grade Purity Benchmarking: Consistency Across Certified Vendors

Procurement-grade purity is a critical quality attribute for reproducible experimental outcomes. The target compound CAS 1204297-08-4 is consistently supplied at ≥95% purity by multiple independent vendors, including Leyan (Product No. 1339680, 95%) and Chemscene (Cat. No. CS-0269010, ≥95%) . By contrast, structurally similar analogs such as 4,6-dimethyl-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine (CAS 1219911-96-2) are frequently listed at 95% purity from a single source with limited batch-to-batch characterization data . The target compound therefore offers superior supply-chain redundancy and documented purity specifications essential for regulated research environments.

Chemical Purity Reproducibility Procurement

Validated Utility of the 4-Fluorobenzothiazole Moiety in Target Engagement: SARS-CoV-2 Mpro Case

The 4-fluorobenzothiazole substructure has been independently validated as a critical pharmacophoric element for target engagement. Higashi-Kuwata et al. demonstrated that compounds TKB245 and TKB248, which incorporate a P1′ 4-fluorobenzothiazole moiety, potently inhibit SARS-CoV-2 main protease (Mpro) with IC50 values in the low nanomolar range and exhibit oral bioavailability in murine models [1]. While the target compound CAS 1204297-08-4 is structurally distinct from TKB245/TKB248, it preserves the identical 4-fluorobenzothiazole core that was shown to be essential for Mpro active-site occupancy. This contrasts with 6-fluoro or non-fluorinated benzothiazole analogs, which demonstrated reduced or absent antiviral activity in the same assay system, underscoring the positional specificity of the fluorine atom [1].

Antiviral Protease Inhibition 4-Fluorobenzothiazole

Solubility-Enhancing Effect of the Tetrahydrofuran-2-ylmethyl Substituent vs. Simple Alkyl Chains

The tetrahydrofuran-2-ylmethyl (THF-methyl) substituent incorporates an oxygen atom capable of acting as a hydrogen-bond acceptor, which contributes to improved aqueous solubility relative to purely aliphatic amine substituents. Experimental solubility screening of heterocyclic amines demonstrates that introducing a tetrahydrofuran ring increases aqueous solubility by 2–5 fold compared to cyclohexyl or cyclopentyl analogs at equivalent LogP [1]. The target compound's THF-methyl group (cLogP contribution −0.2 to −0.4 relative to n-pentyl) provides a quantifiable solubility advantage without sacrificing permeability, a balance not achieved by N-benzyl or N-alkyl benzothiazol-2-amine comparators [2].

Aqueous Solubility Tetrahydrofuran Physicochemical Properties

Procurement-Driven Application Scenarios for 4-Fluoro-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine


Focused Kinase Inhibitor Library Design Requiring Regioisomeric Precision

Medicinal chemistry teams constructing targeted kinase inhibitor libraries can leverage the verified 4-fluoro regioisomer to explore structure-activity relationships at the hinge-binding region of kinases. The compound's defined LogP (2.45) and TPSA (37.38 Ų) place it within the favorable property space for type I kinase inhibitors, while the 4-fluoro substitution offers a distinct electronic signature compared to 6-fluoro analogs, enabling fine-tuning of hydrogen-bond interactions with the kinase hinge residue backbone [1].

Antiviral Protease Inhibitor Lead Optimization Campaigns

Following the validation of the 4-fluorobenzothiazole moiety in SARS-CoV-2 Mpro inhibitors [2], the target compound serves as a building block for synthesizing P1′ or P2′ mimetics. Its commercial availability at ≥95% purity from multiple vendors ensures rapid access for hit expansion and structure-activity relationship (SAR) studies, providing a clear advantage over custom-synthesized regioisomers with longer lead times and unverified purity.

Physicochemical Property Optimization in CNS Drug Discovery

The favorable combination of moderate lipophilicity (LogP 2.45) , low molecular weight (252.31 Da), and a TPSA of 37.38 Ų (below the 90 Ų threshold for optimal CNS penetration) [3] positions the compound as a valuable starting point for central nervous system (CNS) lead optimization. The tetrahydrofuranmethyl substituent further contributes to aqueous solubility without excessive hydrogen-bond donor count, aligning with CNS multiparameter optimization (MPO) desirability criteria.

Reproducible Pharmacology Studies Requiring Multi-Vendor Sourcing

Research laboratories conducting longitudinal pharmacology studies benefit from the compound's multi-vendor supply chain. The consistent ≥95% purity specification across Leyan, Chemscene, and other certified suppliers minimizes batch-to-batch variability, a common pitfall when sourcing less-available analogs from a single supplier. This procurement redundancy is critical for studies requiring multi-year compound access with documented certificate of analysis (CoA) traceability.

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